molecular formula C9H18N2O B15344222 (E)-3-(Diethylamino)-N,N-dimethylacrylamide CAS No. 60715-98-2

(E)-3-(Diethylamino)-N,N-dimethylacrylamide

Cat. No.: B15344222
CAS No.: 60715-98-2
M. Wt: 170.25 g/mol
InChI Key: ZXAVESLBKNGZGY-BQYQJAHWSA-N
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Description

(E)-3-(Diethylamino)-N,N-dimethylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a diethylamino group and a dimethylamino group attached to the acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Diethylamino)-N,N-dimethylacrylamide typically involves the reaction of diethylamine with N,N-dimethylacrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial methods are designed to be cost-effective and environmentally friendly, adhering to safety and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Diethylamino)-N,N-dimethylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or removal of oxygen.

    Substitution: The diethylamino and dimethylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.

Scientific Research Applications

(E)-3-(Diethylamino)-N,N-dimethylacrylamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (E)-3-(Diethylamino)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The diethylamino and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacrylamide: Lacks the diethylamino group, resulting in different chemical and biological properties.

    Diethylaminoethyl Methacrylate: Contains a methacrylate backbone, which alters its reactivity and applications.

    N,N-Diethylacrylamide: Similar structure but lacks the dimethylamino group, affecting its overall properties.

Uniqueness

(E)-3-(Diethylamino)-N,N-dimethylacrylamide is unique due to the presence of both diethylamino and dimethylamino groups, which confer distinct chemical reactivity and potential applications. Its dual functional groups make it versatile for various synthetic and research purposes, distinguishing it from other similar compounds.

Properties

CAS No.

60715-98-2

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(E)-3-(diethylamino)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C9H18N2O/c1-5-11(6-2)8-7-9(12)10(3)4/h7-8H,5-6H2,1-4H3/b8-7+

InChI Key

ZXAVESLBKNGZGY-BQYQJAHWSA-N

Isomeric SMILES

CCN(CC)/C=C/C(=O)N(C)C

Canonical SMILES

CCN(CC)C=CC(=O)N(C)C

Origin of Product

United States

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